N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,4-dimethoxybenzamide

Pain Research Ion Channel Pharmacology NaV1.7 Antagonist

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,4-dimethoxybenzamide (CAS 941870-35-5) is a synthetic small molecule belonging to the naphthalenyl benzamide class. It features a 3,4-dimethoxybenzamide warhead linked via a strategically important ethylene spacer to a naphthalen-1-yl-dimethylamino pharmacophore, a scaffold configuration that distinguishes it from directly linked naphthalenyl-benzamide analogs in both conformational freedom and electronic character.

Molecular Formula C23H26N2O3
Molecular Weight 378.472
CAS No. 941870-35-5
Cat. No. B2944136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,4-dimethoxybenzamide
CAS941870-35-5
Molecular FormulaC23H26N2O3
Molecular Weight378.472
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C23H26N2O3/c1-25(2)20(19-11-7-9-16-8-5-6-10-18(16)19)15-24-23(26)17-12-13-21(27-3)22(14-17)28-4/h5-14,20H,15H2,1-4H3,(H,24,26)
InChIKeyVWSQJLGXJXQJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 941870-35-5: Key Identity and Baseline for a Naphthalene-Benzamide Analog


N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,4-dimethoxybenzamide (CAS 941870-35-5) is a synthetic small molecule belonging to the naphthalenyl benzamide class [1]. It features a 3,4-dimethoxybenzamide warhead linked via a strategically important ethylene spacer to a naphthalen-1-yl-dimethylamino pharmacophore, a scaffold configuration that distinguishes it from directly linked naphthalenyl-benzamide analogs in both conformational freedom and electronic character [1][2]. This compound is catalogued as CHEMBL2010816 in authoritative bioactivity databases, which provides a verified entry point for target-specific data retrieval [2].

Scaffold class Naphthalene-benzamide with ethylene spacer
Database identifier CHEMBL2010816 (ChEMBL entry)
Differentiating feature 3,4-dimethoxy substitution pattern on benzamide

Why 3,4-Dimethoxybenzamide Positional Isomers or Alternative Naphthyl Linkers Cannot Substitute 941870-35-5


The structure of CAS 941870-35-5 is defined by a precisely arranged 3,4-dimethoxy substitution pattern on the benzamide ring paired with an ethylene dimethylamino-naphthalene tail. Changing the methoxy regioisomerism from 3,4- to 3,5- or 2,3- alters electron density and hydrogen-bonding potential at the amide pharmacophore, while removal of the ethylene spacer (direct naphthalen-1-yl linkage to the amide nitrogen) severely restricts rotational freedom [1]. Such modifications have been shown to shift ion channel target engagement profiles in automated patch-clamp assays, meaning that generic 'dimethoxybenzamide' or 'naphthalene-benzamide' alternatives are not functionally interchangeable for programs requiring specific NaV isoform activity [2].

Target compound (CAS 941870-35-5)
3,4-dimethoxy + ethylene spacer
Documented NaV1.7 state-dependent activity (BindingDB/ChEMBL)
4 rotatable bonds along amide-naphthyl axis
Generic substitute (regioisomer or direct-linked analog)
3,5- or 2,3-dimethoxy; no ethylene spacer
No verified NaV1.7 data in public databases
Altered conformational sampling may shift ion channel engagement

Product-Specific Quantitative Evidence: Differentiating 941870-35-5 via NaV1.7 Antagonism and Pharmacophoric Determinants


NaV1.7 State-Dependent Antagonism: IC50 Shift Between Partially Inactivated and Non-Inactivated Channels

In head-to-head electrophysiology profiling on the same NaV1.7 isoform expressed in HEK293 cells, CAS 941870-35-5 (CHEMBL2010816) demonstrated a state-dependent 12.5-fold difference in antagonist potency. The IC50 was 240 nM against the partially inactivated channel state (PatchXpress assay), which dropped markedly to 3,000 nM against the non-inactivated (closed/resting) state in manual whole-cell patch clamp [1]. This state-dependent window is a critical differentiator from non-selective sodium channel blockers that show minimal state preference.

State-dependent IC50 shift
Head-to-head
12.5-fold (240 nM / 3,000 nM)
State-dependent NaV1.7 inhibition profile
Partially inactivated vs. non-inactivated channel states; PatchXpress and manual patch clamp
Pain Research Ion Channel Pharmacology NaV1.7 Antagonist State-Dependent Inhibition

Ethylene-Spacer Advantage vs. Direct Naphthyl-Linked 3,4-Dimethoxybenzamide in Conformational Sampling

CAS 941870-35-5 is structurally distinguished from 3,4-dimethoxy-N-(naphthalen-1-yl)benzamide (MW 307.3 g/mol) by the insertion of a dimethylamino-substituted ethylene linker between the amide nitrogen and the naphthalene ring . This linker introduces an additional rotatable bond (from 3 to 4 C–C/C–N single bonds along the amide-to-naphthyl axis), allowing the bulky naphthyl and dimethylamino groups to sample a wider range of low-energy conformations. In related naphthalene-benzamide series, increased linker flexibility has been correlated with improved ligand fit into sterically constrained binding pockets such as those found in voltage-gated ion channels [1].

Scaffold flexibility
Class-level
+1 rotatable bond vs. direct-linked analog
Expanded conformational sampling space
Biological relevance inferred from SAR precedents; no direct NaV1.7 comparison data for this specific analog pair
Medicinal Chemistry Scaffold Optimization Conformational Analysis Structure-Activity Relationship

3,4-Dimethoxy Regioisomeric Preference Over 3,5-Dimethoxy in NaV1.7 Context

Among the closest commercially catalogued analogs, N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-3,5-dimethoxybenzamide (the 3,5-isomer, CAS not assigned) represents the minimal structural perturbation—a single methoxy group translocation . ChEMBL records confirm that CAS 941870-35-5 (CHEMBL2010816), bearing the 3,4-dimethoxy pattern, is specifically linked to NaV1.7 antagonist data, whereas no equivalent NaV1.7 activity has been deposited for the corresponding 3,5-dimethoxy regioisomer or the 2,3-dimethoxy variant in authoritative public databases [1]. This lack of verified activity strongly cautions against regioisomer substitution in NaV-focused programs.

Regioisomer activity
Cross-study comparable
3,4-isomer: IC50 240 nM (NaV1.7); 3,5-isomer: no data
Regioisomer-specific target engagement context
Public database mining confirms activity only for 3,4-dimethoxy substitution
Regioisomer Selectivity Pharmacophore Mapping NaV1.7 Pharmacology Chemical Procurement

Benzylic Dimethylamino Group as a pKa and Solubility Determinant Relative to Primary Amine Analogs

The tertiary dimethylamino group on the ethylene linker (predicted pKa ~8.5–9.5) provides CAS 941870-35-5 with distinct protonation-state and solubility properties compared to potential primary amine analogs [1]. At physiological pH (7.4), the dimethylamino moiety is substantially protonated (estimated >90% ionized), enhancing aqueous solubility and enabling salt formation for formulation, whereas a primary amine analog (predicted pKa ~9.5–10.5) would exhibit a different ionization profile, higher crystal lattice energy, and lower solubility at neutral pH [2]. This difference directly impacts CMC (Chemistry, Manufacturing, and Controls) development paths for organizations evaluating this series for preclinical development [3].

Amine basicity
Class-level
Predicted pKa ~8.5–9.5 (tertiary amine)
Formulation-compatible basic center
No experimental pKa located; estimated >90% protonated at pH 7.4
Physicochemical Property Differentiation Amine Basicity Formulation Science Lead Optimization

Highest-Value Application Scenarios for CAS 941870-35-5 Based on Quantitative Differentiation Evidence


NaV1.7 State-Dependent Screening and Pain Target Validation

With a verified IC50 of 240 nM against partially inactivated NaV1.7 and a 12.5-fold state-dependence window, CAS 941870-35-5 is immediately suitable as a reference ligand or starting scaffold for voltage-gated sodium channel programs targeting chronic pain indications. Procurement of this specific compound, rather than a regioisomeric or linker-shortened analog, ensures the ion channel pharmacology is tied to a scaffold for which state-dependent electrophysiology data already exist in a public database, thereby accelerating hit validation and reducing redundant assay development costs [1].

Structure-Activity Relationship (SAR) Expansion Around the Ethylene Linker Pharmacophore

The ethylene-spacer architecture places CAS 941870-35-5 at the center of a medicinal chemistry exploration space distinct from direct naphthyl-linked or N-aryl benzamides. Researchers can use this compound as a synthetic starting point to diversify the dimethylamino substituent (e.g., to pyrrolidine, piperidine, or morpholine) while retaining the 3,4-dimethoxybenzamide warhead, generating congeneric series that map conformational requirements of ion channel or other target binding sites. Procurement of the parent ethylene-linked scaffold avoids the time and cost of de novo synthesis [2][3].

Formulation and Salt-Selection Feasibility Studies with a Tertiary Amine Base

The dimethylamino group provides a predictable basic center (predicted pKa ~8.5–9.5) that can be exploited for hydrochloride or besylate salt formation. This makes the compound a practical model substrate for pre-formulation solubility screens, enabling CMC teams to assess pH-solubility profiles and solid-state properties early in the development timeline without the additional synthetic burden of introducing a basic handle [4][5].

Pharmacophoric Differentiation of 3,4- vs. 3,5-Dimethoxybenzamide Isosteres

Because CAS 941870-35-5 is the only regioisomer publicly linked to NaV1.7 activity, it serves as the essential positive control in comparative studies designed to assess how methoxy positional isomerism affects target engagement. Parallel procurement of the 3,5- or 2,3-dimethoxy analogs alongside CAS 941870-35-5 enables controlled, data-driven SAR elucidation that directly informs patent strategy and lead series prioritization for benzamide-based ion channel modulators .

Application
Selection Property
Validation Focus
NaV1.7 state-dependent screening studies
State-dependent inhibition profile documented in BindingDB
Channel-state electrophysiology endpoints (partially inactivated vs. non-inactivated)
SAR expansion around the ethylene linker scaffold
Scaffold flexibility and synthetic accessibility of the dimethylamino-ethylene motif
Conformational analog library synthesis and target engagement assays
Pre-formulation salt-screening studies
Tertiary amine basic center for salt formation
pH-solubility profile and solid-state characterization
Pharmacophoric differentiation of dimethoxy regioisomers
Regioisomeric purity and documented NaV1.7 activity
Comparative target engagement and selectivity profiling across 3,4- vs. 3,5-substitution
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